![molecular formula C18H16FN3OS2 B2706839 Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706302-43-3](/img/structure/B2706839.png)
Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[c][1,2,5]thiadiazol-5-yl group, a 7-(2-fluorophenyl)-1,4-thiazepan-4-yl group, and a methanone group . The presence of these groups suggests that the compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The fluorophenyl and thiadiazolyl groups could contribute to the compound’s electronic properties .Chemical Reactions Analysis
Compounds with similar structures have been researched for use in photovoltaics or as fluorescent sensors . They can also act as potential visible-light organophotocatalysts .Physical And Chemical Properties Analysis
The compound is likely to have interesting optoelectronic and photophysical properties due to the presence of the benzo[c][1,2,5]thiadiazol-5-yl group . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
- The BTZ motif, known for its strong electron-accepting properties, has been explored extensively in photovoltaic applications. Researchers have investigated BTZ-based compounds as potential materials for organic solar cells. These compounds can serve as electron acceptors in donor–acceptor systems, enhancing charge separation and overall device efficiency .
- BTZ derivatives have been employed as fluorescent sensors for various targets, including lipid droplets, mitochondria, and plasma membranes. Their strong electron-accepting nature contributes to efficient fluorescence emission. Researchers have used BTZ-based compounds for bioimaging applications due to their favorable photophysical properties .
- While BTZ compounds have been studied in photovoltaics and fluorescence, their potential as visible-light organophotocatalysts has not received in-depth exploration until recently. Researchers synthesized a library of 26 D–A compounds based on the BTZ group and systematically modified their optoelectronic properties. These photocatalysts were validated in decarboxylative alkylation reactions under both batch and continuous flow conditions .
- Developing dual-targeted photosensitizers with positive charge, good biocompatibility, and high reactive oxygen species (ROS) generation is crucial for cancer imaging-guided photodynamic therapy. BTZ-F, with its amphiphilic structure, could potentially serve as a promising candidate for PDT applications .
- Researchers have compared halogenated derivatives of BTZ, including chlorinated and fluorinated versions. Even subtle changes in the halogen atom significantly impact the photophysical properties of these materials. Understanding these effects provides valuable guidelines for designing efficient red/near-infrared molecules for cellular imaging .
- The DAA (donor-acceptor-acceptor) structure, based on the BTZ core, has been investigated for applications in DSSCs and OLEDs. These compounds, obtained through cyanation of 4,7-dibromo-2,1,3-benzothiadiazole, exhibit promising properties for energy conversion and light emission .
Photovoltaics and Organic Photovoltaic Cells (OPVs)
Fluorescent Sensors and Bioimaging
Visible-Light Organophotocatalysis
Cancer Photodynamic Therapy (PDT)
Tuning Photophysical Properties
Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs)
Direcciones Futuras
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-4-2-1-3-13(14)17-7-8-22(9-10-24-17)18(23)12-5-6-15-16(11-12)21-25-20-15/h1-6,11,17H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSIEJXKGOCMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.